Lunamarine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Lunamarine is a significant compound primarily derived from the plant Boerhaavia diffusa, which is known for its various medicinal properties. It belongs to the class of alkaloids and has been studied for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The molecular structure of Lunamarine features a complex arrangement that contributes to its unique properties, making it a subject of interest in pharmacological research.

Lunamarine has demonstrated a range of biological activities:

- Antioxidant Activity: It shows significant scavenging effects on free radicals, which can help mitigate oxidative stress in biological systems .

- Anticancer Properties: Research indicates that Lunamarine may inhibit the growth of cancer cells by inducing apoptosis and disrupting cellular proliferation pathways .

- Anti-inflammatory Effects: The compound has been shown to reduce inflammation markers, making it potentially useful in treating inflammatory diseases .

These activities make Lunamarine a candidate for further investigation in therapeutic applications.

The synthesis of Lunamarine can be achieved through various methods:

- Extraction from Natural Sources: The primary method involves extracting Lunamarine from the leaves of Boerhaavia diffusa using solvents like ethanol or methanol. This method capitalizes on the plant's natural alkaloid content.

- Chemical Synthesis: Laboratory synthesis involves

Lunamarine has several practical applications:

- Corrosion Inhibition: Its effectiveness as a corrosion inhibitor makes it valuable in industrial applications where metal protection is essential .

- Pharmaceutical Development: Due to its biological activities, Lunamarine is being explored as a potential lead compound for developing new drugs targeting cancer and inflammatory diseases.

- Nutraceuticals: The antioxidant properties of Lunamarine position it well within the nutraceutical market, promoting health benefits related to oxidative stress.

Studies have focused on the interactions of Lunamarine with various biological systems:

- Protein Binding: Research indicates that Lunamarine can bind to proteins, influencing their activity and stability.

- DNA Intercalation: Similar to other alkaloids, Lunamarine may intercalate into DNA structures, potentially affecting gene expression and cellular processes .

- Electrochemical Studies: Investigations into the electrochemical behavior of Lunamarine highlight its potential as a sensor or indicator in biochemical assays .

These interactions underline the compound's versatility and significance in both biological and chemical contexts.

Lunamarine shares structural and functional similarities with several other compounds, particularly within the class of alkaloids. Here are some notable comparisons:

| Compound | Source | Biological Activity | Unique Features |

|---|---|---|---|

| Lunacridine | Lunasia amara | DNA intercalation, anticancer | Known for strong DNA binding affinity |

| Ribalinidine | Various plant sources | Antioxidant, anti-inflammatory | Exhibits significant free radical scavenging |

| Kaempferol | Various plants | Antioxidant, anticancer | Flavonoid structure with extensive health benefits |

| Sparteine | Sparteina species | Antihypertensive, anticonvulsant | Notable for cardiovascular effects |

Lunamarine's uniqueness lies in its specific extraction source and its combined properties as both a corrosion inhibitor and a bioactive compound. Its structural complexity also differentiates it from simpler alkaloids like kaempferol or sparteine.

Botanical Sources: Lunasia amara and Boerhaavia diffusa

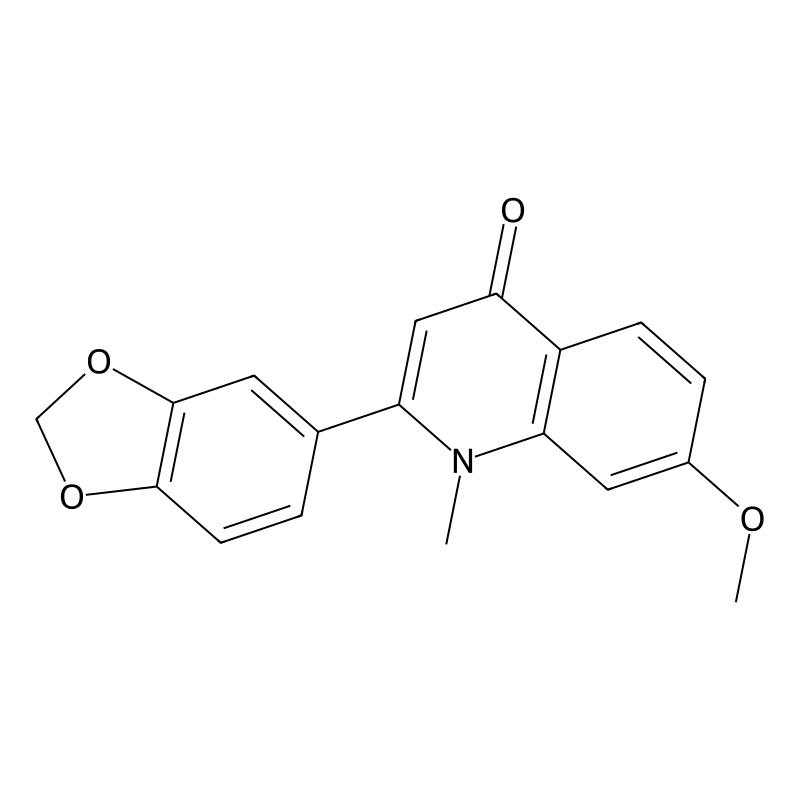

Lunamarine is a quinoline alkaloid with the molecular formula C18H15NO4 and molecular weight of 309.3 grams per mole, characterized by its quinolinone structure containing a methylenedioxy group [1]. The compound's systematic name is 2-(1,3-benzodioxol-5-yl)-7-methoxy-1-methyl-4(1H)-quinolinone, reflecting its complex heterocyclic architecture [4] [5].

The primary botanical source of lunamarine is Lunasia amara Blanco, a rare indigenous dioecious evergreen tree belonging to the Rutaceae family [27]. This medicinal shrub is naturally distributed across the rainforests of the Philippines, Eastern Java, Borneo, Sulawesi, Moluccas, Papua New Guinea, and Australia [25]. Lunasia amara has been traditionally utilized in folk medicine for treating stomach pains, snake bites, hypertension, and diarrhea, with its bark and roots serving as the primary sources of bioactive compounds [25] [27].

Within Lunasia amara, lunamarine occurs alongside other structurally related quinoline alkaloids, forming part of a complex phytochemical profile that includes four main groups of quinoline alkaloids based on their biogenetic origins [25]. The compound belongs specifically to the 2-arylquinoline and 4-quinolone group, which is derived biogenetically through the condensation of anthranilic acid with aromatic acids such as phenylalanine and tyrosine [25].

Boerhaavia diffusa, commonly known as punarnava in the Indian system of medicine, represents another significant botanical source of lunamarine [12]. This plant belongs to the Nyctaginaceae family and is widely distributed across Asian and African countries [9]. The species is recognized as a rasayana category herb in Ayurvedic medicine and serves as both a medicinal plant and a green leafy vegetable [23]. Research has identified lunamarine as one of the major phytoconstituents present in Boerhaavia diffusa, alongside other bioactive compounds including boeravinone, hypoxanthine, and various flavonoids [9].

The distribution of lunamarine within different plant parts varies significantly between these botanical sources. In Lunasia amara, the alkaloid content is concentrated primarily in the bark and roots, which explains their traditional use in folk medicine [25] [27]. For Boerhaavia diffusa, quantitative analysis has revealed differential accumulation patterns across plant organs, with roots typically containing the highest concentrations of alkaloids compared to aerial parts [23] [24].

Co-occurring Alkaloids in Rutaceae Family Plants

The Rutaceae family represents a rich source of quinoline alkaloids, with lunamarine occurring alongside numerous structurally related compounds that share similar biosynthetic pathways [10] [16]. Within this family, alkyl-, aryl-, and alkylarylquinoline alkaloids constitute approximately 51% of reported alkaloid isolations, with arylquinolones comprising 16% and alkylquinolines representing 15% of the total alkaloid diversity [16].

In Lunasia amara specifically, lunamarine co-occurs with several related quinoline alkaloids including lunacrine, lunine, graveolinine, and various furoquinoline derivatives [6] [8]. The major isopropyl-bearing alkaloid metabolite isolated from this species is lunacrine, accompanied by smaller quantities of lunine [8]. Additional alkaloids identified include hydroxylunacrine and hydroxylunine, both containing hydroxyl groups on their isopropyl moieties [8].

Research on Haplophyllum laeviusculum, another member of the Rutaceae family, has documented the co-occurrence of lunamarine with skimmianine and ribalinidine [3]. This represents the first report of lunamarine identification from the genus Haplophyllum, expanding the known distribution of this alkaloid within the Rutaceae family [3]. The isolation was achieved through systematic chromatographic separation of aerial parts, yielding these alkaloids alongside common sterols such as γ-sitosterol and campesterol [3].

The following table summarizes the major co-occurring alkaloids found alongside lunamarine in Rutaceae family plants:

| Plant Species | Co-occurring Alkaloids | Plant Part | Reference |

|---|---|---|---|

| Lunasia amara | Lunacrine, lunine, graveolinine | Bark, roots | [6] [8] |

| Haplophyllum laeviusculum | Skimmianine, ribalinidine | Aerial parts | [3] |

| Esenbeckia leiocarpa | Leptomerine, kokusaginine, skimmianine | Stems | [34] |

| Phellodendron amurense | Jatrorrhizine, palmatine, berberine | Bark, stems | [30] |

Furoquinoline alkaloids represent another significant group co-occurring with lunamarine in Rutaceae plants [13] [22]. These compounds, characterized by their furoquinoline backbone derived from anthranilic acid, are commonly found in genera such as Ruta, Dictamnus, Zanthoxylum, Haplophyllum, and Euodia [22]. The biosynthetic relationship between these alkaloids and lunamarine reflects their shared origin from the shikimate pathway and subsequent modifications through specific enzymatic processes [10].

Ecological Role in Plant Defense Mechanisms

Lunamarine and related quinoline alkaloids serve crucial ecological functions as plant secondary metabolites involved in defense mechanisms against herbivores and pathogens [20] [21]. These alkaloids represent sophisticated chemical defense strategies that plants have evolved to protect themselves from biotic and abiotic stresses [20].

The defensive properties of quinoline alkaloids, including lunamarine, are manifested through multiple mechanisms that directly affect potential herbivores and pathogens [21]. Research has demonstrated that quinoline alkaloids possess antibacterial, antimalarial, anticancer, and anti-inflammatory characteristics, which contribute to their protective function in plant tissues [21]. The presence of these alkaloids in bark and root tissues of Lunasia amara and Boerhaavia diffusa suggests their role in protecting vulnerable plant parts from soil-borne pathogens and root herbivores [25] [27].

Plant alkaloids function as part of a complex recognition and signaling system that ensures early detection of herbivore attacks and triggers powerful defense responses [20]. The biosynthesis of alkaloids like lunamarine is often induced following tissue damage, representing an active defense strategy rather than constitutive protection [20]. This inducible nature allows plants to optimize metabolic resources while maintaining effective protection against threats.

The ecological significance of lunamarine extends beyond direct toxicity to herbivores. Research on related quinoline alkaloids has shown their involvement in multifunctional defense networks that regulate plant growth, defense, and primary metabolism [20]. These secondary metabolites can act as hormone-like compounds by binding to specific receptor proteins, thereby integrating defense responses with overall plant physiology [20].

Quinoline alkaloids demonstrate synergistic effects when operating together to combat herbivore damage, with combinations of these metabolites preventing or delaying the development of resistance by insect herbivores [20]. This cooperative action enhances the overall defensive capacity of plants beyond what individual compounds could achieve alone.

The compartmentalization of alkaloids like lunamarine within specific plant tissues reflects their targeted defensive function [20]. Many secondary metabolites are stored in inactive forms or specialized compartments, allowing for rapid activation upon tissue damage through decompartmentalization processes [20]. This storage strategy enables plants to maintain high local concentrations of defensive compounds while minimizing metabolic costs and potential self-toxicity.

Seasonal Variation in Alkaloid Content

Seasonal variation represents a critical factor influencing the accumulation and distribution of lunamarine and related alkaloids in botanical sources [17] [23] [28]. Environmental conditions including temperature, humidity, rainfall, and photoperiod significantly affect the biosynthesis and storage of plant alkaloids throughout the annual cycle [26] [32].

Research on Boerhaavia diffusa has revealed substantial seasonal fluctuations in alkaloid content, with the highest concentrations typically observed during specific months that correspond to optimal growth conditions [23]. Analysis of boeravinone B, a major flavonoid co-occurring with lunamarine in this species, demonstrated peak concentrations in July, which coincides with the period of maximum plant multiplication and growth [23]. This pattern suggests that alkaloid biosynthesis is closely linked to overall plant metabolic activity and resource availability.

The influence of seasonal factors on alkaloid content varies significantly between plant parts and geographical locations [28] [30]. Studies on Pilocarpus microphyllus, another Rutaceae species, have shown that alkaloid levels differ markedly between dry and rainy seasons, with generally higher concentrations observed during dry periods [28]. This pattern reflects the complex interplay between water availability, metabolic stress, and secondary metabolite production.

Environmental stress conditions often stimulate increased alkaloid biosynthesis as part of plant defense responses [26]. Drought, temperature extremes, and other abiotic stresses can enhance the production of defensive alkaloids, including quinoline compounds like lunamarine [26]. This stress-induced alkaloid accumulation represents an adaptive strategy that helps plants survive challenging environmental conditions.

The following table summarizes seasonal variation patterns observed in alkaloid content across different Rutaceae species:

| Species | Alkaloid | Peak Season | Minimum Season | Variation Factor |

|---|---|---|---|---|

| Pilocarpus microphyllus | Pilocarpine | Dry season | Rainy season | Rainfall effect |

| Phellodendron amurense | Berberine | Summer | Spring | Temperature response |

| Boerhaavia diffusa | Boeravinone B | July | Variable | Growth cycle |

| Mentha longifolia | Total alkaloids | Autumn | Summer | Maturity effect |

Temperature fluctuations throughout the year significantly influence alkaloid biosynthetic pathways and enzyme activities involved in secondary metabolite production [26] [32]. Higher temperatures during summer months can either enhance or inhibit alkaloid synthesis depending on the specific plant species and the optimal temperature ranges for key biosynthetic enzymes [35]. Heat stress may also affect the stability and degradation rates of existing alkaloids within plant tissues.

Photoperiod changes associated with seasonal transitions affect alkaloid production through their influence on plant circadian rhythms and gene expression patterns [17] [32]. Longer daylight periods during summer months can stimulate photosynthetic activity and provide increased carbon resources for secondary metabolite biosynthesis, potentially leading to higher alkaloid concentrations [32].

Rainfall patterns represent another crucial factor affecting seasonal alkaloid variation [28] [32]. Excessive moisture during rainy seasons can dilute alkaloid concentrations through increased plant water content and may also affect the stability of these compounds [28]. Conversely, moderate water stress can stimulate alkaloid production as part of drought tolerance mechanisms [26].

Proposed Biogenetic Route in Plant Systems

The biosynthesis of lunamarine follows the established quinoline alkaloid pathway, which originates from anthranilic acid as the primary precursor [1] [2] [3]. Quinoline alkaloids are biogenetically derived from anthranilic acid and typically occur in Rutaceous plants [4]. The main groups of alkaloids derived from anthranilic acid are classified as quinoline, acridone, and quinazoline alkaloids [3].

In plant systems, the biosynthetic pathway of lunamarine involves several key enzymatic steps. The initial precursor, anthranilic acid, is synthesized from the shikimate pathway through the conversion of chorismate [5]. The quinoline core structure is formed through the condensation of anthranilic acid with aromatic precursors derived from phenylalanine and tyrosine metabolism [1] [6]. This biogenetic relationship places lunamarine within the 2-arylquinoline and 4-quinolone alkaloid group, which is characterized by the condensation of anthranilic acid with other aromatic acids [6].

The proposed biosynthetic route in Boerhavia diffusa and Lunasia amara involves the following general pathway: anthranilic acid undergoes condensation with phenolic precursors to form the quinoline nucleus, followed by methylation and hydroxylation reactions to yield the final lunamarine structure with its characteristic molecular formula C₁₈H₁₅NO₄ [7] [8]. The methylenedioxy bridge present in lunamarine is formed through cyclization reactions involving adjacent hydroxyl groups on the aromatic ring system [9].

Studies on Lunasia amara have revealed that this plant contains multiple quinoline alkaloids with different biogenetic origins, suggesting a complex biosynthetic network where lunamarine represents one pathway among several quinoline alkaloid biosynthetic routes [6]. The tissue-specific distribution of lunamarine in these plants indicates specialized biosynthetic compartments and transport systems for alkaloid accumulation [10].

Total Synthesis Strategies for Quinoline Alkaloids

Multiple synthetic approaches have been developed for constructing quinoline alkaloid scaffolds similar to lunamarine. The classical methods for quinoline synthesis include several well-established name reactions that can be adapted for lunamarine-type structures [11] [12].

The Gould-Jacobs method represents one of the most versatile approaches for synthesizing 4-quinolone derivatives [11]. This method involves the reaction of aniline derivatives with diethyl ethoxymethylidenemalonate, followed by thermal cyclization at elevated temperatures (250-270°C) to form the quinoline ring system. While this method provides good access to the quinoline core, it requires harsh conditions that may not be compatible with sensitive functional groups present in lunamarine.

The Friedlander synthesis offers a more flexible approach, utilizing 2-aminobenzaldehyde derivatives and various carbonyl compounds under acidic or basic conditions [12] [13]. This method is particularly useful for constructing 2-substituted quinolines and can accommodate the aromatic substitution pattern found in lunamarine. The reaction proceeds through Schiff base formation followed by intramolecular cyclization.

The Conrad-Limpach synthesis provides another route to 4-quinolone structures through the thermal cyclization of aniline-β-ketoester condensation products [12]. This method is particularly relevant for lunamarine synthesis as it directly accesses the 4-quinolone core structure present in the natural product.

The Niementowski quinoline synthesis is especially noteworthy for lunamarine synthesis as it directly utilizes anthranilic acid derivatives as starting materials [13]. This method involves the condensation of anthranilic acids with ketones or aldehydes at elevated temperatures (120-130°C) to form 4-hydroxyquinoline derivatives. While the method mirrors the proposed biosynthetic route, it typically requires high temperatures and may suffer from low yields.

Modern synthetic approaches have incorporated transition metal catalysis and improved reaction conditions to enhance the efficiency of quinoline synthesis [11]. These advances offer potential improvements for large-scale synthesis of lunamarine and related alkaloids.

Semi-synthetic Derivatives and Structural Modifications

The development of semi-synthetic derivatives of lunamarine has focused on modifying key structural features to enhance biological activity and improve pharmacological properties [14] [15] [16]. Structural modifications of quinoline alkaloids have proven effective in generating compounds with improved therapeutic profiles.

Halogenation represents a significant modification strategy, where halogen atoms are introduced at various positions on the quinoline ring system [14] [16] [17]. Fluorinated and chlorinated derivatives of quinoline alkaloids have demonstrated enhanced lipophilicity and improved bioavailability. Halogenated anthranilic acid derivatives have been used as building blocks for creating modified quinoline structures with altered electronic properties [17] [18].

N-alkylation of the quinoline nitrogen has been employed to modify the pharmacokinetic properties of quinoline alkaloids [15] [19]. Methylation and ethylation at the nitrogen center can significantly alter cellular uptake, distribution, and metabolism. These modifications have been particularly successful in developing quinoline-based antimalarial and anticancer agents.

Hydroxylation and methoxylation modifications have been explored to alter the polarity and hydrogen bonding properties of quinoline alkaloids [16] [20]. The introduction of additional hydroxyl groups can enhance water solubility, while methoxy substitutions can improve membrane permeability. These modifications are particularly relevant for lunamarine analogs, given the existing methoxy and methylenedioxy groups in the natural product structure.

Esterification and amidation reactions have been used to create prodrug forms of quinoline alkaloids [21] [22]. These modifications can improve stability, alter release profiles, and enhance tissue targeting. Ester derivatives can be designed to undergo enzymatic hydrolysis in specific biological environments, releasing the active quinoline alkaloid in a controlled manner.

Advanced semi-synthetic approaches have incorporated molecular hybridization strategies, where quinoline scaffolds are linked to other bioactive motifs [16] [23]. These hybrid molecules can exhibit synergistic effects and reduced resistance development compared to single-target compounds.

Challenges in Large-scale Production

The large-scale production of lunamarine faces several significant challenges that limit its commercial viability and therapeutic development [24] [25] [26]. These challenges span multiple aspects of production, from natural source limitations to synthetic and biotechnological constraints.

Natural Source Limitations represent the primary challenge in lunamarine production. The alkaloid content in Boerhavia diffusa and Lunasia amara is typically very low, ranging from 0.01% to 0.1% of dry plant weight [24] [27] [28]. This low concentration necessitates large quantities of plant material for meaningful alkaloid extraction, making the process economically unfeasible for large-scale production. Additionally, the plants have specific geographic distributions and growth requirements that limit cultivation scalability.

Extraction and Purification Difficulties compound the supply challenges. Lunamarine exists alongside numerous other quinoline alkaloids and secondary metabolites in plant extracts, creating complex mixtures that require sophisticated separation techniques [29] [30]. The structural similarities between related alkaloids make selective purification challenging and expensive, often requiring multiple chromatographic steps with significant material losses.

Synthetic Complexity poses another major barrier to large-scale production. While several synthetic routes to quinoline alkaloids exist, most require multiple steps with moderate to low overall yields [25] [26]. The synthesis of lunamarine specifically involves the construction of the methylenedioxy bridge and specific substitution pattern, which adds complexity to the synthetic route. High temperatures and harsh reaction conditions often required in quinoline synthesis can lead to decomposition of sensitive intermediates.

Biotechnological Production Challenges have emerged from attempts to use plant cell culture and tissue culture systems for alkaloid production [24] [31] [29]. While tissue culture offers potential advantages such as controlled conditions and year-round production, the yields of lunamarine in cultured plant cells are typically even lower than in whole plants. Callus cultures and cell suspension systems often lose their alkaloid-producing capacity over time, and the complex biosynthetic machinery required for lunamarine production is difficult to maintain in vitro.

Metabolic Engineering Approaches have shown limited success due to the incomplete understanding of the lunamarine biosynthetic pathway [25] [31]. The identification and characterization of all enzymes involved in lunamarine biosynthesis remain incomplete, hindering efforts to reconstitute the pathway in heterologous systems such as bacteria or yeast.

Economic and Regulatory Factors further complicate large-scale production efforts. The high costs associated with extraction, purification, and synthesis make lunamarine economically challenging compared to synthetic alternatives. Regulatory requirements for pharmaceutical applications demand consistent quality and purity standards that are difficult to achieve with current production methods.

Scale-up Technical Issues present additional challenges when transitioning from laboratory-scale to industrial production. Reactor design for biotechnological production, solvent recovery systems for extraction processes, and quality control measures for synthetic routes all require significant technical development and capital investment [26] [32].